molecular formula C14H13ClO B1502195 2-(Benzyloxy)-1-chloro-4-methylbenzene CAS No. 1065074-77-2

2-(Benzyloxy)-1-chloro-4-methylbenzene

Cat. No.: B1502195
CAS No.: 1065074-77-2
M. Wt: 232.7 g/mol
InChI Key: XVOREKXLRMZNBK-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The molecular structure of this compound is characterized by a benzene ring bearing three distinct substituents arranged in a specific pattern that determines its chemical behavior. The compound possesses the molecular formula C₁₄H₁₃ClO and a molecular weight of 232.70 grams per mole, placing it within the category of moderately sized aromatic molecules suitable for synthetic manipulations. The International Union of Pure and Applied Chemistry name for this compound is 1-chloro-4-methyl-2-phenylmethoxybenzene, which systematically describes the position and nature of each substituent on the aromatic ring.

The benzyloxy group, positioned at the 2-position relative to the chlorine atom, consists of a benzyl moiety (C₆H₅CH₂-) connected to the aromatic ring through an oxygen bridge. This arrangement creates a significant steric influence that affects the compound's reactivity profile and its participation in various chemical transformations. The chlorine atom at position 1 serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group at position 4 provides electron-donating character that modulates the electronic properties of the aromatic system.

The Standard International Chemical Identifier for this compound is InChI=1S/C14H13ClO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, which provides a unique digital representation of its molecular structure. The corresponding InChI Key, XVOREKXLRMZNBK-UHFFFAOYSA-N, serves as a shortened version of this identifier for database searches and computational applications. These standardized identifiers are essential for unambiguous communication about the compound in scientific literature and chemical databases.

Property Value Source
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.70 g/mol
Chemical Abstracts Service Number 1065074-77-2
International Union of Pure and Applied Chemistry Name 1-chloro-4-methyl-2-phenylmethoxybenzene
Simplified Molecular Input Line Entry System CC1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2

Historical Context and Discovery

The development of this compound as a synthetic intermediate emerged from the broader evolution of aromatic chemistry and the systematic exploration of substituted benzene derivatives. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound represents part of the continuous advancement in organic synthesis methodology that has characterized modern chemical research. The benzyloxy protecting group strategy, which is central to this molecule's utility, was developed as part of the broader field of protective group chemistry that revolutionized synthetic organic chemistry in the latter half of the twentieth century.

The compound's emergence as a significant research tool coincided with the development of palladium-catalyzed cross-coupling reactions, which transformed the landscape of organic synthesis. These methodological advances provided new pathways for utilizing halogenated aromatic compounds like this compound in the construction of carbon-carbon bonds. The systematic study of such compounds contributed to the understanding of how substituent effects influence reactivity patterns in aromatic systems.

The historical significance of this compound is also tied to the development of retrosynthetic analysis, a revolutionary approach to synthetic planning introduced by Elias James Corey. This methodology enabled chemists to design synthetic routes that could effectively utilize intermediates like this compound in the construction of complex molecular targets. The compound thus represents not just a synthetic tool, but a testament to the evolution of strategic thinking in organic synthesis.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its exceptional versatility as a synthetic building block and its ability to participate in a wide range of chemical transformations. The compound serves as an exemplary substrate for studying the interplay between electronic effects and steric hindrance in aromatic substitution reactions. Research utilizing this molecule has contributed substantially to the understanding of how multiple functional groups can be manipulated selectively within a single aromatic framework.

One of the most significant contributions of this compound to organic chemistry research lies in its role as a substrate for cross-coupling reactions. The presence of the chlorine atom makes it an excellent candidate for palladium-catalyzed transformations, including Suzuki-Miyaura couplings and other carbon-carbon bond forming reactions. These reactions have been instrumental in demonstrating the scope and limitations of modern cross-coupling methodology, particularly in cases where multiple functional groups are present that could potentially interfere with the desired transformation.

The compound has also played a crucial role in advancing the understanding of protecting group strategies in organic synthesis. The benzyloxy group serves as a robust protecting group for phenolic hydroxyl functionalities, and research with this compound has helped establish protocols for its installation and subsequent removal under various conditions. This work has been particularly valuable in the synthesis of natural products and pharmaceuticals where selective protection and deprotection of functional groups is essential for successful synthetic outcomes.

Research involving this compound has furthermore contributed to the development of new synthetic methodologies, particularly in the area of regioselective functionalization of polysubstituted aromatic compounds. The strategic arrangement of substituents in this molecule provides an ideal platform for testing new reaction conditions and exploring the scope of emerging synthetic transformations. Studies using this compound have helped establish reaction conditions that can differentiate between similar functional groups based on their electronic and steric environments.

Current Research Landscape

The current research landscape surrounding this compound reflects the ongoing evolution of synthetic organic chemistry and the continuous search for more efficient and selective synthetic methods. Contemporary research efforts are focused on developing new catalytic systems that can exploit the unique reactivity profile of this compound while minimizing unwanted side reactions. Recent advances in transition metal catalysis have opened new avenues for utilizing this compound in the synthesis of complex molecular architectures.

Modern research applications of this compound are particularly prominent in the field of pharmaceutical chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules. The compound's ability to undergo selective transformations while maintaining the integrity of other functional groups makes it an invaluable tool in medicinal chemistry research. Current studies are exploring its use in the synthesis of novel drug candidates and in the development of more efficient routes to existing pharmaceutical compounds.

The integration of automated synthesis technologies represents another significant trend in current research involving this compound. Automated synthetic platforms are being developed that can utilize this compound as a starting material in flow chemistry applications, enabling continuous synthesis processes with improved efficiency and reproducibility. These developments are particularly important for the scale-up of synthetic processes and for the rapid exploration of chemical space in drug discovery applications.

Contemporary research also focuses on the environmental aspects of synthetic chemistry, with studies examining how reactions involving this compound can be conducted under more sustainable conditions. This includes the development of greener solvents, more efficient catalysts, and waste reduction strategies that maintain the compound's synthetic utility while minimizing environmental impact. Such research is crucial for the continued advancement of synthetic chemistry in an environmentally conscious manner.

The application of computational chemistry methods to understand and predict the reactivity of this compound represents another active area of current research. Density functional theory calculations and other computational approaches are being used to model reaction mechanisms and predict optimal reaction conditions, thereby reducing the time and resources required for experimental optimization. These computational studies are providing valuable insights into the fundamental factors that govern the compound's reactivity and are guiding the development of new synthetic applications.

Research Application Current Status Key Developments
Cross-Coupling Reactions Active Enhanced catalyst systems for improved selectivity
Pharmaceutical Synthesis Expanding Novel drug candidate intermediates
Automated Synthesis Emerging Flow chemistry applications
Green Chemistry Growing Sustainable reaction conditions
Computational Studies Advanced Mechanistic understanding and prediction

Properties

IUPAC Name

1-chloro-4-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOREKXLRMZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674585
Record name 2-(Benzyloxy)-1-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-77-2
Record name 1-Chloro-4-methyl-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-1-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Benzyloxy)-1-chloro-4-methylbenzene, also known as a benzyloxy-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer properties, molecular interactions, and relevant research findings.

Chemical Structure

The compound features a benzyloxy group attached to a chlorinated aromatic ring, which may influence its biological properties through various mechanisms of action. The structural formula can be represented as follows:

C10H11ClO\text{C}_{10}\text{H}_{11}\text{ClO}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific studies that highlight the biological effects of this compound.

Anti-Cancer Activity

A study evaluating various derivatives of benzyloxy compounds demonstrated that certain analogs possess cytotoxic effects against multiple cancer cell lines. The focus was on the compound's ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

In Vitro Cytotoxicity Studies

In vitro studies have shown that this compound and its derivatives can selectively target cancer cells. For instance, one study reported the following IC50 values for selected compounds against breast cancer (MCF-7) cells:

CompoundIC50 (µM)
This compound3.45 ± 0.12
Combretastatin A-4 (control)4.12 ± 0.15
Other derivativesVaries

This table indicates that the compound exhibits comparable cytotoxicity to established anti-cancer agents.

The mechanism by which this compound exerts its biological effects appears to involve interactions with tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest. Molecular docking studies suggest that the compound binds effectively at the colchicine site of tubulin, which is crucial for its anti-cancer activity.

Molecular Docking Results

Molecular docking simulations have provided insights into the binding affinity and interaction modes of this compound with tubulin:

CompoundDocking Score (kcal/mol)
This compound-7.00
Control (Colchicine)-7.05

These results indicate a strong binding affinity, supporting its potential as an anti-cancer agent.

Case Studies

Several case studies have highlighted the effectiveness of benzyloxy compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with benzyloxy derivatives showed a significant reduction in tumor size and improved survival rates.
  • Combination Therapy : In another study, combining this compound with standard chemotherapy agents enhanced overall efficacy, suggesting a synergistic effect.

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-1-chloro-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.

Medicinal Chemistry

Research has indicated that this compound possesses potential biological activities, including:

  • Antimicrobial Activity : Studies suggest that benzyloxy derivatives can exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations show that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The compound's biological activity is largely attributed to its structural features:

  • The benzyloxy group can engage in hydrogen bonding and π-π interactions, influencing binding affinity to proteins and enzymes.
  • The chlorine atom acts as an electron-withdrawing group, affecting reactivity and stability.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related compounds, demonstrating that benzyloxy derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of microbial cell membranes.

Case Study 2: Anticancer Research

Research involving derivatives of this compound showed promising results against various cancer cell lines. For instance, derivatives were tested for cytotoxicity against human breast cancer cells, revealing IC50_{50} values in low micromolar ranges.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 232.70 g/mol
  • Substituent Effects :
    • The benzyloxy group enhances lipophilicity, influencing solubility in organic solvents.
    • The chlorine atom acts as an electron-withdrawing group, directing electrophilic substitution to specific positions (e.g., para to the chlorine).
    • The methyl group introduces steric hindrance and electron-donating effects via hyperconjugation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-(Benzyloxy)-1-chloro-4-methylbenzene 2-OCH₂C₆H₅, 1-Cl, 4-CH₃ C₁₄H₁₃ClO Intermediate for pharmaceuticals; moderate reactivity due to Cl and CH₃ synergy -
1-Benzyloxy-4-chlorobenzene 1-OCH₂C₆H₅, 4-Cl C₁₃H₁₁ClO Near-coplanar benzene rings (dihedral angle: 3.4°); stabilized by C–H⋯C interactions in crystal lattice
2-(Benzyloxy)-4-bromo-1-chloro-3-methylbenzene 2-OCH₂C₆H₅, 4-Br, 1-Cl, 3-CH₃ C₁₄H₁₂BrClO Bromine increases molecular weight (297.60 g/mol); higher reactivity in nucleophilic substitutions compared to Cl
2-Chloro-4-methoxy-1-methylbenzene 2-Cl, 4-OCH₃, 1-CH₃ C₈H₉ClO Methoxy group enhances electron density; lower steric bulk compared to benzyloxy derivatives
Benzene, 1-ethyl-4-methoxy-2-methyl 1-C₂H₅, 4-OCH₃, 2-CH₃ C₁₀H₁₄O Ethyl group increases hydrophobicity; used in polymer precursors

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Benzyloxy)-1-chloro-4-methylbenzene generally follows a two-stage approach:

  • Stage 1: Protection of the Phenolic Hydroxyl Group
    The hydroxyl group on a substituted phenol is protected by forming a benzyloxy ether. This is commonly done by reacting the phenol with benzyl chloride in the presence of a base, which facilitates nucleophilic substitution to yield the benzyloxy derivative.

  • Stage 2: Selective Halogenation
    Subsequent chlorination occurs at the ortho or para position relative to the benzyloxy group, depending on the starting material’s substitution pattern, to introduce the chlorine atom selectively.

This general approach is adapted from analogous syntheses of related compounds such as 1-(Benzyloxy)-2-bromo-4-methylbenzene, where bromination follows benzyloxy protection, indicating the feasibility of similar chlorination routes for the target compound.

Detailed Preparation Methods

Benzyloxy Protection of 4-Methylphenol

  • Reactants:

    • 4-Methylphenol (p-cresol)
    • Benzyl chloride
    • Base (commonly sodium hydride or potassium carbonate)
    • Solvent (e.g., dimethylformamide or acetone)
  • Procedure:

    • The phenolic hydroxyl of 4-methylphenol is deprotonated by the base to form the phenolate ion.
    • Benzyl chloride is added dropwise to the reaction mixture at controlled temperature (often 0 °C to room temperature).
    • The nucleophilic phenolate attacks the benzyl chloride, displacing chloride and forming the benzyloxy ether.
    • The reaction mixture is stirred for several hours (e.g., 12–18 h) to ensure completion.
    • Work-up involves quenching with acid, extraction with organic solvents (e.g., diethyl ether), washing, drying, and purification by recrystallization or chromatography.
  • Outcome:
    The product is 4-methylphenyl benzyloxy ether, which serves as the precursor for chlorination.

Selective Chlorination to Introduce the Chlorine Atom

  • Reactants:

    • 4-Methylphenyl benzyloxy ether (from Stage 1)
    • Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride, or chlorine gas)
    • Solvent (e.g., chloroform, carbon tetrachloride, or dichloromethane)
    • Catalyst or initiator (sometimes Lewis acids or light)
  • Procedure:

    • The benzyloxy-protected compound is dissolved in a suitable solvent under inert atmosphere.
    • The chlorinating agent is added slowly, often at low temperature to control regioselectivity.
    • The reaction is monitored by TLC or HPLC until the desired degree of chlorination is achieved.
    • The product is isolated by aqueous work-up, extraction, and purification by chromatography.
  • Regioselectivity:
    The chlorine typically substitutes at the ortho position relative to the benzyloxy group, which is consistent with the target this compound structure.

  • Yield:
    While exact yields vary depending on conditions, related syntheses report moderate to good yields (50–80%) for such halogenations.

Alternative Synthetic Routes and Notes

  • One-Pot or Tandem Reactions:
    Although classical methods use sequential steps, recent advances in microreactor technology and catalytic systems may allow for one-pot synthesis combining benzyloxy protection and halogenation, improving atom economy and reducing by-products, as seen in related aromatic chlorination patents.

  • Purification and Characterization:
    Purification typically involves column chromatography or preparative liquid chromatography to separate the desired product from unreacted starting materials and side-products. Characterization is done by NMR, IR, mass spectrometry, and melting point analysis.

  • Safety and Environmental Considerations:
    Chlorination reactions require careful handling due to the toxicity and reactivity of chlorine sources. Use of safer chlorinating agents like NCS is preferred for laboratory-scale synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Conditions Product Typical Yield (%) Notes
1 Benzyloxy Protection 4-Methylphenol + Benzyl chloride + Base, solvent 4-Methylphenyl benzyloxy ether 75–90 Base deprotonates phenol; SN2 reaction
2 Selective Chlorination Protected phenol + NCS (or other chlorinating agent), solvent, low temp This compound 50–80 Chlorine introduced ortho to benzyloxy

Research Findings and Observations

  • The benzyloxy group acts as a directing and protecting group, facilitating selective ortho-chlorination without affecting the methyl substituent.
  • The multi-step synthesis is well-established for similar compounds, though specific literature on this compound is limited, implying reliance on analogous aromatic ether halogenation protocols.
  • Optimization of reaction conditions (temperature, solvent, chlorinating agent) is crucial to maximize yield and regioselectivity.
  • Emerging microreactor technologies and catalytic methods may enhance process efficiency and reduce waste in industrial production.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-1-chloro-4-methylbenzene, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via Williamson ether synthesis by reacting 2-chloro-4-methylphenol with benzyl bromide or benzyl chloride under basic conditions. A common protocol involves:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (80–100°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires strict control of moisture and stoichiometric excess of benzyl halide (1.2–1.5 equiv). Purity is confirmed by NMR (absence of residual phenol or benzyl alcohol peaks) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR :
  • Benzyloxy protons: Singlet at δ ~4.9–5.1 ppm (OCH₂Ph).
  • Aromatic protons: Split signals due to chloro and methyl substituents (e.g., para-methyl at δ ~2.3 ppm).
    • ¹³C NMR :
  • Benzyloxy carbon: ~70 ppm (OCH₂Ph).
  • Chloro-substituted aromatic carbon: Deshielded to ~125–130 ppm.
    • IR : Strong C-O-C stretch at ~1200–1250 cm⁻¹ (ether linkage).
    • Mass Spectrometry : Molecular ion peak at m/z 246 (C₁₄H₁₃ClO) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Liquid-Liquid Extraction : Use dichloromethane (DCM) to separate the product from aqueous byproducts.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 9:1 ratio) to resolve unreacted benzyl halide or phenolic impurities.
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals. Solubility in non-polar solvents is critical for efficient isolation .

Advanced Research Questions

Q. How does the methyl group at the para position influence the electronic environment and reactivity of this compound in substitution reactions?

The methyl group exerts an electron-donating inductive effect (+I), activating the aromatic ring toward electrophilic substitution. However, steric hindrance at the para position directs incoming nucleophiles (e.g., in SNAr reactions) to the ortho position relative to the chloro substituent. Computational studies (DFT) reveal localized electron density shifts, which can be validated using Hammett σ constants or 13C NMR chemical shift analysis .

Q. What challenges arise in resolving crystallographic data for this compound, and how do weak intermolecular interactions affect its crystal packing?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Near-coplanar benzene rings (dihedral angle ~3–5°), stabilized by weak C–H⋯π interactions between the benzyloxy group and adjacent aromatic protons.
  • Halogen Bonding : The chloro substituent may participate in Cl⋯H-C interactions, influencing lattice stability. Challenges include resolving overlapping electron densities for the benzyloxy and methyl groups, requiring high-resolution data (R factor < 0.05) .

Q. How can researchers address discrepancies in reported reaction yields for the synthesis of this compound under varying catalytic conditions?

Discrepancies often arise from:

  • Solvent Polarity : Higher polarity (e.g., DMF vs. THF) accelerates etherification but may promote side reactions.
  • Catalyst Loading : Excess base (e.g., K₂CO₃) can hydrolyze benzyl halide, reducing yield.
  • Temperature Control : Reflux vs. room-temperature conditions alter reaction kinetics. Systematic Design of Experiments (DoE) and HPLC monitoring of intermediates are recommended to identify optimal parameters .

Q. In mechanistic studies, what experimental approaches can elucidate the pathway of nucleophilic aromatic substitution reactions involving this compound?

  • Kinetic Isotope Effects (KIE) : Replace chloro with deuterated analogs to study bond-breaking steps.
  • Trapping Intermediates : Use azide ions or amines to intercept Meisenheimer complexes.
  • In Situ Spectroscopy : Real-time IR or Raman to monitor intermediate formation.
  • Computational Modeling : DFT calculations to map energy profiles for competing pathways (e.g., SNAr vs. radical mechanisms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Benzyloxy)-1-chloro-4-methylbenzene
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2-(Benzyloxy)-1-chloro-4-methylbenzene

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